Pyrrolo[1,2-b][1,2,4]triazine-8-carbonitrile, 2,3,7-trimethyl-6-phenyl-
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Overview
Description
Pyrrolo[1,2-b][1,2,4]triazine-8-carbonitrile, 2,3,7-trimethyl-6-phenyl- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is part of the pyrrolo[1,2-b][1,2,4]triazine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-b][1,2,4]triazine derivatives typically involves multiple steps, starting from readily available pyrrole derivatives. One common method includes the formation of bromohydrazone, followed by cyclization to form the triazine ring. Another approach involves the formation of triazinium dicyanomethylide, which then undergoes cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of pyrrolo[1,2-b][1,2,4]triazine derivatives often employs scalable and cost-effective methods. For instance, the use of low-cost raw materials such as pyrrole, dimethylformamide (DMF), hydroxylamine, ammonia, and bleach has been reported to increase overall yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-b][1,2,4]triazine-8-carbonitrile, 2,3,7-trimethyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the triazine ring, often using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the triazine ring.
Scientific Research Applications
Pyrrolo[1,2-b][1,2,4]triazine-8-carbonitrile, 2,3,7-trimethyl-6-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various biological processes.
Mechanism of Action
The mechanism of action of pyrrolo[1,2-b][1,2,4]triazine-8-carbonitrile, 2,3,7-trimethyl-6-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . This inhibition can prevent the progression of certain diseases by blocking the signaling pathways involved in cell death.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: Known for its use in kinase inhibitors and antiviral drugs.
Pyrrolo[1,2-a]pyrazine: Exhibits antibacterial, antifungal, and antiviral activities.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Potent necroptosis inhibitors with activity against RIPK1.
Uniqueness
Pyrrolo[1,2-b][1,2,4]triazine-8-carbonitrile, 2,3,7-trimethyl-6-phenyl- stands out due to its unique structural features and diverse biological activities. Its ability to inhibit specific kinases and its potential use in antiviral therapies make it a valuable compound in medicinal chemistry.
Properties
CAS No. |
61404-86-2 |
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Molecular Formula |
C16H14N4 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
2,3,7-trimethyl-6-phenylpyrrolo[1,2-b][1,2,4]triazine-8-carbonitrile |
InChI |
InChI=1S/C16H14N4/c1-10-14(9-17)16-18-11(2)12(3)19-20(16)15(10)13-7-5-4-6-8-13/h4-8H,1-3H3 |
InChI Key |
CITWFKHPYFUMEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=C1C#N)N=C(C(=N2)C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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